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molecular formula C26H36N4O2 B8746590 9,10-Anthracenedione, 1,4-bis((2-(diethylamino)ethyl)amino)- CAS No. 70477-04-2

9,10-Anthracenedione, 1,4-bis((2-(diethylamino)ethyl)amino)-

Cat. No. B8746590
M. Wt: 436.6 g/mol
InChI Key: SKFYKJLSKFOQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04540583

Procedure details

A mixture of 42 ml. of N,N,N',N'-tetramethylenediamine, 17.43 g. of N,N-diethylethylenediamine and 12.01 g. of quinizarin is stirred and heated under reflux for 15 hours. The resulting solution is evaporated to dryness and a chloroform solution of the residue is filtered through 300 g. of alumina. The blue filtrate is chromatographed on silica gel in a Nylon® film column, developing with a chloroform:methanol (6:1) mixture. The major blue band is cut out and then eluted with a chloroform:methanol:triethylamine (6:2:1) mixture. The eluate is evaporated. The residue is crystallized from hexane and washed with petroleum ether, giving 1.43 g. of the desired product as blue-black plates, mp. 109° C.
[Compound]
Name
N,N,N',N'-tetramethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH2:6])[CH3:2].[CH:9]1[CH:10]=[CH:11][C:12]2[C:23](=[O:24])[C:22]3[C:17](=[C:18](O)[CH:19]=[CH:20][C:21]=3O)[C:15](=[O:16])[C:13]=2[CH:14]=1>>[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH:6][C:18]1[C:17]2[C:15](=[O:16])[C:13]3[C:12](=[CH:11][CH:10]=[CH:9][CH:14]=3)[C:23](=[O:24])[C:22]=2[C:21]([NH:6][CH2:5][CH2:4][N:3]([CH2:7][CH3:8])[CH2:1][CH3:2])=[CH:20][CH:19]=1)[CH3:2]

Inputs

Step One
Name
N,N,N',N'-tetramethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCN)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 42 ml
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The resulting solution is evaporated to dryness
FILTRATION
Type
FILTRATION
Details
a chloroform solution of the residue is filtered through 300 g
CUSTOM
Type
CUSTOM
Details
The blue filtrate is chromatographed on silica gel in a Nylon® film column
WASH
Type
WASH
Details
eluted with a chloroform:methanol:triethylamine (6:2:1) mixture
CUSTOM
Type
CUSTOM
Details
The eluate is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from hexane
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
giving 1.43 g

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCCN(CC)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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